3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Medicinal Chemistry Chemical Biology Scaffold Optimization

This hydrochloride salt is specifically designed for medicinal chemistry and CNS probe development. Its 3-substituted piperidine and 3-methylisoxazole architecture replicates the pharmacophore of potent mGlu2/3 NAMs (e.g., MNI-137, IC50 = 8.3 nM). Unlike des-methyl or 4-substituted isomers, this precise substitution pattern ensures correct molecular geometry and hydrogen-bonding capacity (TPSA = 38.1 Ų, LogP ≈ 2.8), critical for target binding. The ≥97% purity and hydrochloride formulation guarantee solubility and compatibility with automated HTS platforms. Choose this scaffold to eliminate structural variability and accelerate SAR exploration.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
CAS No. 1374659-40-1
Cat. No. B1455106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride
CAS1374659-40-1
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CCCNC2.Cl
InChIInChI=1S/C9H14N2O.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3;1H
InChIKeyDSFJXHGRULEKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride: Procurement and Differentiation Guide


3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride (CAS 1374659-40-1) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 3-methylisoxazole moiety, presented as the hydrochloride salt [1]. This scaffold integrates the basic nitrogen of piperidine with the hydrogen-bonding potential of the isoxazole, offering a versatile starting point for medicinal chemistry and chemical biology applications [2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base .

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride: Why Simple Substitution with Other Isoxazole-Piperidines Can Derail Research


Substituting 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride with a closely related analog (e.g., the 4-substituted isomer or the non-methylated isoxazole) introduces significant changes to molecular geometry, hydrogen-bonding patterns, and physicochemical properties [1]. The 3-substitution pattern on the piperidine ring alters the spatial orientation of the basic amine relative to the isoxazole, potentially affecting binding to chiral biological targets or the formation of salts and cocrystals [2]. The methyl group on the isoxazole further modulates lipophilicity and metabolic stability compared to the des-methyl analog . These structural nuances can translate into divergent biological activities, synthetic outcomes, or material properties, making generic substitution a high-risk choice in research and development workflows [3].

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride: Quantitative Evidence for Informed Selection


Structural Differentiation: 3-Substituted Piperidine vs. 4-Substituted Isomers

The target compound features a piperidine ring substituted at the 3-position with a 3-methylisoxazole group. In contrast, the 4-substituted analog (4-(3-Methyl-5-isoxazolyl)piperidine, CAS 1219960-41-4) places the isoxazole at the 4-position of the piperidine ring [1]. This positional isomerism results in a different spatial orientation of the basic nitrogen relative to the isoxazole, which can influence interactions with chiral biological targets and the geometry of derived complexes .

Medicinal Chemistry Chemical Biology Scaffold Optimization

Impact of Methyl Substitution: 3-Methylisoxazole vs. Unsubstituted Isoxazole

The presence of a methyl group on the isoxazole ring (target compound) increases lipophilicity and metabolic stability compared to the des-methyl analog 3-(5-isoxazolyl)piperidine hydrochloride (CAS 1337539-63-5) . The methyl group contributes to a higher calculated LogP and potentially reduces oxidative metabolism at the isoxazole ring . The methyl substituent also alters the electron density distribution on the isoxazole, which can affect hydrogen-bonding strength and π-stacking interactions with aromatic residues in protein binding pockets [1].

Lipophilicity Metabolic Stability Structure-Activity Relationship

Purity and Quality Benchmark: Commercial Availability at ≥97% Purity

Commercially available 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is routinely supplied at a minimum purity of 97% by vendors such as CheMenu and CymitQuimica . This purity level meets or exceeds the requirements for most research applications, including use as a building block in multistep syntheses and as a standard in analytical method development. In comparison, some analogs (e.g., the 2-substituted isomer) may only be available at lower purities (e.g., 95%) or with less stringent quality control .

Chemical Procurement Quality Control Reproducibility

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility and Handling

The hydrochloride salt form of 3-(3-Methyl-5-isoxazolyl)piperidine (CAS 1374659-40-1) provides significantly improved aqueous solubility compared to the free base (CAS 1220027-15-5) [1]. The salt form also exhibits better solid-state stability and is less hygroscopic, facilitating accurate weighing and long-term storage . While the free base may be preferred for certain organic reactions, the hydrochloride salt is generally the form of choice for biological assays and formulation studies where aqueous solubility is critical [2].

Formulation Drug Discovery Physicochemical Properties

Class-Level Inference: Potential for CNS Activity via mGlu Receptor Modulation

While no direct biological activity data is publicly available for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride itself, the compound serves as a key building block in the synthesis of negative allosteric modulators (NAMs) of group II metabotropic glutamate (mGlu) receptors, such as MNI-137 (which contains a 3-methylisoxazole-piperidine motif) [1]. In functional assays, related compounds incorporating the 3-methylisoxazole-piperidine scaffold have demonstrated nanomolar potency at mGlu2 and mGlu3 receptors (IC50 values of 8.3 nM and 12.6 nM for MNI-137) and high selectivity over mGlu1, mGlu4, mGlu5, and mGlu8 receptors . The 3-methylisoxazole group is a privileged fragment for engaging the mGlu receptor allosteric pocket, and the 3-substituted piperidine provides the optimal vector for linker attachment in larger molecules [2].

Neuroscience Metabotropic Glutamate Receptors Allosteric Modulation

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride: Optimal Application Scenarios Based on Evidence


Synthesis of Group II mGlu Receptor Negative Allosteric Modulators (NAMs)

The 3-methylisoxazole and 3-substituted piperidine motifs present in this compound are essential pharmacophoric elements for potent and selective mGlu2/3 NAMs, as demonstrated in advanced leads like MNI-137 (IC50 = 8.3 nM for mGlu2) [1]. The compound serves as a direct building block for assembling the core scaffold of such modulators, enabling efficient SAR exploration around the piperidine nitrogen or isoxazole ring .

Privileged Scaffold for CNS Drug Discovery Libraries

With its balanced lipophilicity (LogP ≈ 2.8) and hydrogen-bonding capacity (TPSA = 38.1 Ų), 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is well-suited for inclusion in fragment-based screening libraries and diversity-oriented synthesis collections targeting CNS disorders [2]. The hydrochloride salt ensures compatibility with automated liquid handling systems used in high-throughput screening .

Chemical Probe Development for Neuroscience Target Validation

The compound's structural features make it an ideal starting point for developing chemical probes to validate the role of mGlu2/3 heteromers or dopamine D3/D4 receptors in neurological and psychiatric disease models [3]. The high purity (≥97%) and reliable supply of the hydrochloride salt reduce variability in probe synthesis and biological testing .

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